Sulfurimidic difluoride

Description

However, based on nomenclature conventions, it may hypothetically refer to a sulfur-containing compound with imidic (NH) functional groups and two fluorine substituents. Such a structure could theoretically resemble sulfonamides (R-SO₂-NR₂) or sulfonimides (e.g., (RSO₂)₂NH) with fluorinated groups. While explicit data on "sulfurimidic difluoride" is absent in available sources, structurally related sulfur-fluorine compounds provide a basis for comparative analysis.

Properties

CAS No. |

20994-96-1 |

|---|---|

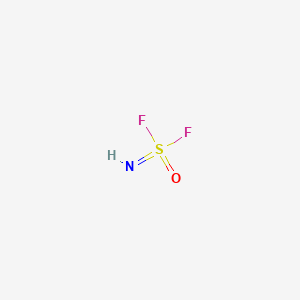

Molecular Formula |

F2HNOS |

Molecular Weight |

101.08 g/mol |

IUPAC Name |

difluoro-imino-oxo-λ6-sulfane |

InChI |

InChI=1S/F2HNOS/c1-5(2,3)4/h3H |

InChI Key |

LHXNDZQKLAXNKX-UHFFFAOYSA-N |

Canonical SMILES |

N=S(=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfurimidic difluoride can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride with potassium fluoride or mercury(II) fluoride at low pressures. The reaction can be represented as follows: [ \text{SCl}_2 + 2 \text{KF} \rightarrow \text{SF}_2 + 2 \text{KCl} ] [ \text{SCl}_2 + \text{HgF}_2 \rightarrow \text{SF}_2 + \text{HgCl}_2 ]

Another method involves the reaction of oxygen difluoride with hydrogen sulfide: [ \text{OF}_2 + \text{H}_2\text{S} \rightarrow \text{SF}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The process is carefully controlled to ensure high purity and yield of the compound. The use of advanced distillation and purification techniques helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

SuFEx Reactivity with Proteins

SAFs form covalent bonds with specific amino acid residues (e.g., tyrosine, lysine) in protein binding pockets. Key factors enabling reactivity include:

-

Proximity to Nucleophiles : Cationic residues (e.g., arginine, lysine) lower the activation energy by stabilizing the transition state via fluoride ion extraction .

-

pKa Modulation : Nearby residues enhance nucleophilicity of reactive side chains .

Experimental Evidence :

-

EPHX2 Enzyme : Compound 9 reacts with Tyr466 in the active site, confirmed by LC-MS/MS (Supplementary Fig. 6) .

-

PARP1 : Covalent modification by 2 occurs in the NAD⁺ binding site, inhibited by olaparib (Fig. 3h) .

| Protein Target | SAF Compound | Reactive Residue | Kinetic Parameter | Reference |

|---|---|---|---|---|

| EPHX2 | 9 | Tyr466 | ||

| MIF | 17 | N-terminal proline | Quantitatively conjugated at 25°C |

Enantioselective SuFEx Reactions

Recent studies demonstrate enantioselective SuFEx with sulfonimidoyl fluorides:

-

Si-Free Mechanism : Eliminating silicon-based activators enables enantioretentive reactions (Fig. 2a) .

-

Racemization Control : Fluorination of sulfinamide salts (e.g., (S)-4) proceeds with minimal racemization when using optimized conditions (DMF, Selectfluor) .

Example :

(S)-1a synthesized from (S)-p-toluenesulfinamide retains >90% enantiomeric excess (ee) under controlled fluorination .

Kinetics and Mechanistic Insights

SuFEx kinetics in proteins follow a two-step mechanism:

-

Noncovalent Binding : Driven by protein-ligand affinity.

-

Covalent Bond Formation : Dependent on nucleophile reactivity and local environment (e.g., pH, residue identity) .

Key Findings :

-

Rate Dependency : Nonlinear correlation with protein concentration (Fig. 4b) .

-

pH Sensitivity : Reaction rates increase at basic pH due to deprotonation of tyrosine residues .

Stability and Chemoselectivity

SAFs exhibit unique stability features:

-

Thermal Resistance : Stable under reflux conditions (e.g., aniline) .

-

Reduction Resistance : Heterolytic cleavage avoids unwanted reduction pathways .

Comparative Reactivity of SAFs

| Electrophile Type | Reaction Partner | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Aryl-SAF (1 ) | Piperidine | 92 | DMF, 25°C | |

| Alkyl-SAF (2h ) | Primaquine | 85 | CH₃CN, 60°C |

Scientific Research Applications

Sulfurimidic difluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

Industry: this compound is used in the production of specialty chemicals and materials, including fluorinated compounds.

Mechanism of Action

The mechanism of action of sulfurimidic difluoride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new bonds and products. The pathways involved in these reactions are influenced by the electronic properties of the sulfur and fluorine atoms, as well as the overall molecular structure.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfur/Fluorine-Containing Compounds

*Calculated from formula. †Estimated from analogous compounds. ‡Nonpolar due to symmetry.

Reactivity and Stability

- Dinitrogen difluoride (N₂F₂): Exhibits cis-trans isomerism, with the cis isomer being less thermodynamically stable (ΔfH° = 69.5 kJ/mol) than the trans isomer (ΔfH° = 82.0 kJ/mol) . Reacts with strong acids or bases to release toxic HF.

- Peroxydisulfuryl difluoride (FO₂SOOSO₂F): Undergoes homolytic cleavage of the O-O bond to generate radical species (FO₂SO•), making it useful in polymerization and oxidation reactions .

- Sulfuryl fluoride (SO₂F₂): Highly stable gas used as a fumigant due to its low reactivity with organic materials and high penetrating ability .

- Xenon difluoride (XeF₂): Strong fluorinating and oxidizing agent, widely used in semiconductor manufacturing for etching silicon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.